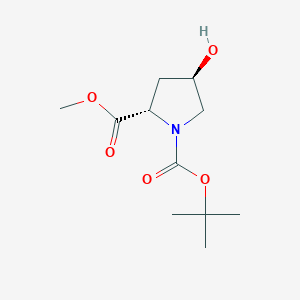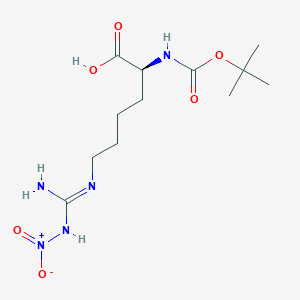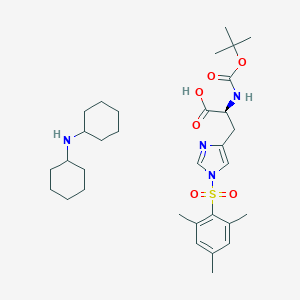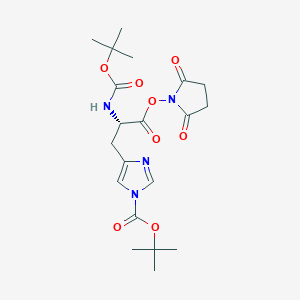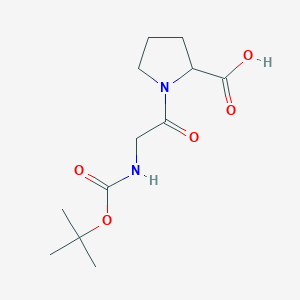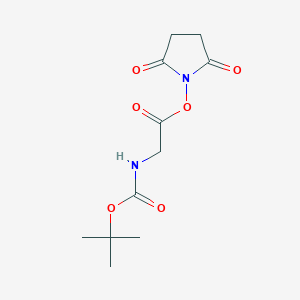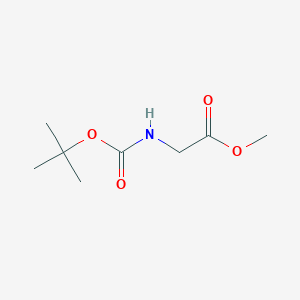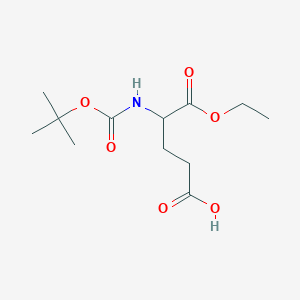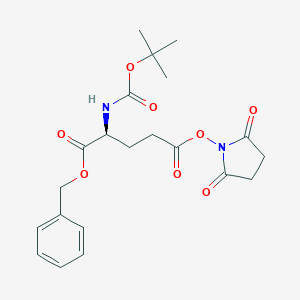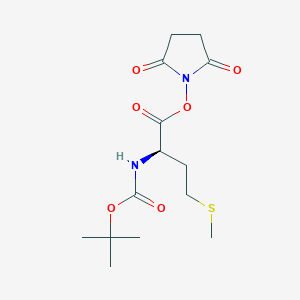
Boc-D-met-osu
Descripción general
Descripción
Boc-D-met-osu is a derivative of Methionine . It is an amino acid derivative that has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 2 steps . The synthesis methods are available on the ChemicalBook .Molecular Structure Analysis
The molecular formula of this compound is C14H22N2O6S . Its molecular weight is 346.4 .Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis . It has been used in the field of peptide synthesis .Physical and Chemical Properties Analysis
This compound is a solid substance . It has an optical activity of [α]20/D −21.5±2°, c = 2% in dioxane . Its melting point is 120-128 °C . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Boc-D-met-osu: es ampliamente utilizado en el campo de la síntesis de péptidos . Sirve como precursor para la incorporación del aminoácido metionina en las cadenas peptídicas. El grupo Boc (terc-butoxicarbonilo) protege el aminoácido durante la síntesis, lo cual es crucial para el correcto plegamiento y la función del péptido. Este compuesto es particularmente útil en la síntesis de péptidos en fase sólida, donde puede utilizarse para alargar las cadenas peptídicas de forma controlada.
Investigación Bioquímica
En bioquímica, This compound se utiliza para estudiar la estructura y función de las proteínas . Permite a los investigadores investigar proteínas y enzimas ricas en metionina, proporcionando información sobre sus mecanismos catalíticos e interacciones con otras biomoléculas. El papel de este compuesto en la modificación de los péptidos lo convierte en una herramienta valiosa para sondear las vías bioquímicas.
Farmacéuticos
La industria farmacéutica emplea This compound para el diseño y desarrollo de fármacos . Es fundamental para crear fármacos basados en péptidos que pueden imitar o inhibir los procesos biológicos. Por ejemplo, los derivados de la metionina se exploran por su potencial en el tratamiento de trastornos metabólicos y como precursores de fármacos que se dirigen a receptores o enzimas específicos.
Ciencia de Materiales
En la ciencia de materiales, This compound contribuye al desarrollo de nuevos biomateriales . Su aplicación en la síntesis de péptidos permite la creación de materiales autoensamblables que tienen usos potenciales en la ingeniería de tejidos y como andamios para el crecimiento celular.
Ciencia Ambiental
This compound: también es relevante en la investigación de la ciencia ambiental. Se puede utilizar para crear péptidos que se unen a metales pesados u otros contaminantes, ayudando en el desarrollo de nuevos métodos para la biorremediación y el control de la contaminación .
Química Analítica
Por último, en química analítica, This compound se utiliza como estándar o reactivo en diversas técnicas analíticas . Ayuda en la cuantificación y caracterización de péptidos y proteínas, lo cual es esencial para comprender las muestras biológicas complejas y para el control de calidad en la síntesis de péptidos.
Mecanismo De Acción
Target of Action
Boc-D-met-osu, also known as Boc-L-methionine hydroxysuccinimide ester, is primarily used as a protecting group for amino functions in the synthesis of multifunctional targets . The primary targets of this compound are primary amines, which are unique because they can accommodate two such groups .
Mode of Action
This compound interacts with its targets (primary amines) by forming a carbamate linkage, resulting in a so-called Boc-derivative . This interaction protects the amino function during the synthesis of multifunctional targets .
Biochemical Pathways
It’s known that the compound plays a pivotal role in the synthesis of multifunctional targets where amino functions often occur .
Pharmacokinetics
It’s known that this compound is used in the synthesis of multifunctional targets, implying that its bioavailability would be dependent on the specific context of its use .
Result of Action
The result of this compound’s action is the protection of amino functions during the synthesis of multifunctional targets . This protection facilitates the synthesis process and prevents unwanted reactions involving the amino functions .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH of the environment can significantly influence the action of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZJWSPKNYONIM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



